molecular formula C8H7F7O2 B2595916 2-Methoxy-1-propenyl(heptafluoropropyl) ketone CAS No. 1246896-27-4

2-Methoxy-1-propenyl(heptafluoropropyl) ketone

Cat. No.: B2595916
CAS No.: 1246896-27-4
M. Wt: 268.131
InChI Key: AZDYPLIEDNDVMP-ONEGZZNKSA-N
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Description

2-Methoxy-1-propenyl(heptafluoropropyl) ketone is a fluorinated organic compound characterized by a ketone backbone substituted with a heptafluoropropyl group (C₃F₇), a methoxy group (OCH₃), and a propenyl chain (CH₂CHCH₂).

Properties

IUPAC Name

(E)-5,5,6,6,7,7,7-heptafluoro-2-methoxyhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F7O2/c1-4(17-2)3-5(16)6(9,10)7(11,12)8(13,14)15/h3H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYPLIEDNDVMP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(C(C(F)(F)F)(F)F)(F)F)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-propenyl(heptafluoropropyl) ketone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methoxyacetone and heptafluoropropyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The methoxyacetone undergoes a nucleophilic substitution reaction with heptafluoropropyl iodide, resulting in the formation of the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-propenyl(heptafluoropropyl) ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy and propenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ketones or ethers.

Scientific Research Applications

2-Methoxy-1-propenyl(heptafluoropropyl) ketone has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-propenyl(heptafluoropropyl) ketone involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Trifluoromethyl Ketone (CAS 350-92-5)

  • Structure : Features a benzyl group (C₆H₅CH₂) and a trifluoromethyl group (CF₃) attached to the carbonyl.
  • Key Differences: The shorter CF₃ group (vs. The aromatic benzyl group enhances π-π interactions, which may influence solubility in aromatic solvents.
  • Applications : Likely used as a building block in pharmaceuticals or agrochemicals due to its aromaticity .

1,1,2,2,3,3,3-Heptafluoropropyl Phenyl Ketone (CAS 559-91-1)

  • Structure : Contains a phenyl group (C₆H₅) and a heptafluoropropyl group (C₃F₇) bonded to the carbonyl.
  • Key Differences : The phenyl group introduces steric bulk and aromatic reactivity, contrasting with the propenyl-methoxy substituents in the target compound. This difference may reduce electrophilicity at the carbonyl due to resonance stabilization from the phenyl ring.
  • Applications : Suitable for high-temperature applications or as a surfactant due to its fluorinated tail .

Perfluoro-(isopropyl-1-methyl-2-oxapentyl) Ketone (CAS 851535-00-7)

  • Structure : A fully fluorinated ketone with an ether oxygen (oxapentyl) and trifluoromethyl branches (C₉F₁₈O₂).
  • Key Differences : The extensive fluorination and ether linkage enhance hydrophobicity and chemical inertness compared to the target compound. The absence of unsaturated groups (e.g., propenyl) limits its reactivity in polymerization or addition reactions.
  • Applications: Likely used in electronic cooling fluids or as a non-flammable solvent .

Data Table: Comparative Analysis

Property 2-Methoxy-1-propenyl(heptafluoropropyl) Ketone Benzyl Trifluoromethyl Ketone Heptafluoropropyl Phenyl Ketone Perfluoro-(isopropyl-1-methyl-2-oxapentyl) Ketone
Molecular Formula Not explicitly provided C₉H₇F₃O C₁₀H₅F₇O C₉F₁₈O₂
Molar Mass (g/mol) Estimated ~300–350* 206.15 314.14 482.07
Fluorination C₃F₇ substituent CF₃ group C₃F₇ substituent Full perfluorination (C₉F₁₈O₂)
Key Functional Groups Propenyl, methoxy Benzyl, CF₃ Phenyl Ether-oxygen, trifluoromethyl branches
Hypothesized Applications Reactive intermediate, specialty solvents Pharmaceuticals High-temperature surfactants Electronic fluids, inert solvents

*Estimated based on structural analogs.

Research Findings and Implications

  • Reactivity : The propenyl group in the target compound may enable polymerization or Michael addition reactions, unlike the fully saturated analogs .
  • Thermal Stability : Compounds with longer perfluorinated chains (e.g., C₃F₇) exhibit higher thermal stability than those with shorter fluorinated groups (e.g., CF₃) due to stronger C-F bonds .
  • Solubility: Fluorinated ketones with aromatic groups (e.g., phenyl) show preferential solubility in non-polar solvents, whereas ether-containing analogs (e.g., CAS 851535-00-7) are miscible in fluorinated matrices .

Biological Activity

2-Methoxy-1-propenyl(heptafluoropropyl) ketone is an organic compound that has garnered interest in both chemical synthesis and biological research due to its unique structure and potential applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a propenyl group, and a heptafluoropropyl substituent. These functional groups contribute to its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC₁₁H₁₃F₇O
Molecular Weight320.12 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their functions. This interaction may affect metabolic pathways within cells.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling processes.
  • Cellular Effects : The compound has been shown to affect membrane fluidity and cellular proliferation, indicating its potential role in modulating cell behavior.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related propenylbenzenes have demonstrated fungistatic activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated, with findings suggesting significant antiradical activity. Propenylbenzene derivatives showed effective scavenging abilities with effective concentration (EC50) values between 19 and 31 μg/mL .

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The results indicated that the compound exhibited varying degrees of antiproliferative activity depending on concentration .

Case Studies

  • Case Study on Antimicrobial Properties : A study focused on the fungistatic effects of propenylbenzenes demonstrated that structural modifications, such as the addition of fluorinated groups, enhanced antimicrobial efficacy. The study highlighted that this compound could serve as a lead compound for developing new antifungal agents .
  • Cytotoxicity Assessment : Another investigation involved assessing the cytotoxicity of similar compounds on human red blood cells (RBCs). The results indicated no significant hemolytic activity, suggesting a favorable safety profile for potential therapeutic applications .

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

Compound Key Features Biological Activity
2-MethoxyacetophenoneLacks heptafluoropropyl groupModerate antimicrobial effects
Heptafluoropropyl methyl ketoneLacks methoxy and propenyl groupsLimited biological activity
1-Methoxy-2-propanoneSimilar structureAntioxidant properties

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